molecular formula C7H13Cl2N3 B6248898 1-(4-ethenyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride CAS No. 2411288-41-8

1-(4-ethenyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Cat. No. B6248898
CAS RN: 2411288-41-8
M. Wt: 210.1
InChI Key:
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Description

1-(4-ethenyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride (EMPDHC) is a synthetic molecule that is widely used in scientific research and laboratory experiments. EMPDHC is a derivative of pyrazoline, which is a heterocyclic aromatic compound composed of a five-membered ring with two nitrogen atoms. It has a molecular weight of 273.20 g/mol and is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). EMPDHC is also known as Pyrazoline-2-carboxylic acid, 1-methyl-4-ethenyl-3-pyrazoline-5-carboxylic acid, 1-methyl-4-ethenyl-3-pyrazoline-5-carboxylic acid dihydrochloride, and Pyrazoline-2-carboxylic acid dihydrochloride.

Mechanism of Action

The mechanism of action of EMPDHC is not completely understood. It is believed to act as an agonist at certain receptors, leading to the activation of various intracellular signaling pathways. It has also been suggested that EMPDHC may act as an inhibitor of certain enzymes, leading to the inhibition of various metabolic pathways.
Biochemical and Physiological Effects
EMPDHC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs. It has also been shown to activate certain intracellular signaling pathways, leading to the activation of certain genes and the expression of certain proteins. In addition, EMPDHC has been shown to have an antioxidant effect, leading to the protection of cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of EMPDHC in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easily synthesized and readily available. It is also a potent compound, with a wide range of biological activities. However, EMPDHC also has some limitations. It is a relatively unstable compound, with a short shelf life, and it is not soluble in certain solvents such as DMSO.

Future Directions

There are a number of potential future directions for research involving EMPDHC. These include further investigations into the mechanism of action of the compound, further studies into its effects on the activity of enzymes and receptors, and further studies into its effects on the regulation of gene expression. Other potential future directions include further studies into its effects on the metabolism of drugs, further studies into its antioxidant effects, and further studies into its potential as a therapeutic agent. Additionally, further studies into the synthesis of EMPDHC and its analogs may be beneficial.

Synthesis Methods

EMPDHC can be synthesized through a variety of methods, including the reaction of 4-ethenyl-1-methyl-1H-pyrazol-5-amine with chloroacetic acid in the presence of sodium carbonate or sodium acetate. The reaction is typically carried out in a basic medium with an organic solvent such as ethanol or isopropanol. The reaction yields EMPDHC in a white crystalline form.

Scientific Research Applications

EMPDHC has a wide range of applications in scientific research. It has been used to study the structure-activity relationship of pyrazoline derivatives, to investigate the effects of pyrazoline derivatives on the activity of enzymes, and to study the effects of pyrazoline derivatives on the activity of receptors. EMPDHC has also been used to study the effects of pyrazoline derivatives on the regulation of gene expression, as well as to study the effects of pyrazoline derivatives on the metabolism of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-ethenyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride involves the reaction of 4-ethenyl-1-methyl-1H-pyrazole-5-carbaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with formaldehyde to form the final product as a dihydrochloride salt.", "Starting Materials": [ "4-ethenyl-1-methyl-1H-pyrazole-5-carbaldehyde", "methylamine", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-ethenyl-1-methyl-1H-pyrazole-5-carbaldehyde with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Reduce the imine intermediate with sodium borohydride in ethanol at room temperature to form the corresponding amine.", "Step 3: React the amine with formaldehyde in ethanol at room temperature to form the final product as a dihydrochloride salt.", "Step 4: Isolate the product by filtration and wash with ethanol and diethyl ether." ] }

CAS RN

2411288-41-8

Product Name

1-(4-ethenyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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